BenchChemオンラインストアへようこそ!

1-(3-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine

Physicochemical property CNS drug-likeness Lipophilicity prediction

1-(3-Fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine (CAS 1283993-94-1), synonym 6-Fluoro-2-(4-(dimethylamino)-piperidin-1-yl)nitrobenzene, is a synthetic tertiary amine featuring a piperidine core N-arylated at the 1-position with a 3-fluoro-2-nitrophenyl ring and substituted at the 4-position with an N,N-dimethylamino group. With a molecular formula of C13H18FN3O2 and a molecular weight of 267.30 g/mol, it belongs to the fluoronitroaryl-piperidine class commonly explored as kinase inhibitor scaffolds and CNS-targeted probe intermediates.

Molecular Formula C13H18FN3O2
Molecular Weight 267.3 g/mol
CAS No. 1283993-94-1
Cat. No. B1399582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine
CAS1283993-94-1
Molecular FormulaC13H18FN3O2
Molecular Weight267.3 g/mol
Structural Identifiers
SMILESCN(C)C1CCN(CC1)C2=C(C(=CC=C2)F)[N+](=O)[O-]
InChIInChI=1S/C13H18FN3O2/c1-15(2)10-6-8-16(9-7-10)12-5-3-4-11(14)13(12)17(18)19/h3-5,10H,6-9H2,1-2H3
InChIKeyOBOOSELHPJMOLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine (CAS 1283993-94-1): A Physicochemically Differentiated Piperidine Scaffold for Targeted Lead Optimization


1-(3-Fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine (CAS 1283993-94-1), synonym 6-Fluoro-2-(4-(dimethylamino)-piperidin-1-yl)nitrobenzene, is a synthetic tertiary amine featuring a piperidine core N-arylated at the 1-position with a 3-fluoro-2-nitrophenyl ring and substituted at the 4-position with an N,N-dimethylamino group . With a molecular formula of C13H18FN3O2 and a molecular weight of 267.30 g/mol, it belongs to the fluoronitroaryl-piperidine class commonly explored as kinase inhibitor scaffolds and CNS-targeted probe intermediates [1]. Its computed logP of 0.22 and topological polar surface area (TPSA) of 56.67 Ų differentiate it from regioisomeric analogs, placing it in a more hydrophilic, CNS-accessible physicochemical space that directly impacts SAR-driven procurement decisions [2].

Why 1-(3-Fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine Cannot Be Trivially Replaced by Regioisomeric or De-fluorinated Analogs


Within the N,N-dimethylpiperidin-4-amine series, minor positional changes in fluorine and nitro substitution on the phenyl ring produce substantial shifts in lipophilicity, electronic character, and molecular recognition that invalidate one-for-one substitution. Compared to the 4-nitrophenyl analog (CAS 211247-60-8, logP ~2.71) , the 3-fluoro-2-nitrophenyl substitution in the target compound reduces logP to 0.22, representing a >2.5 log unit decrease [1]. Against the 2-fluoro-4-nitrophenyl regioisomer (CAS 1260879-92-2), which has experimentally reported logP values in the 2.47–3.23 range, the target compound's markedly lower lipophilicity alters membrane permeation, protein binding, and CYP-mediated metabolism predictions [2]. Furthermore, replacement with the non-fluorinated 4-nitrophenyl analog alters the electron-withdrawing character of the aryl ring, which changes the nitro group's reduction potential—a critical parameter for prodrug strategies requiring bioreductive activation—without which SAR reproducibility fails.

1-(3-Fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine: Quantified Differentiation Evidence Against Closest Analogs


LogP Reduction of >2.5 Units vs. Non-Fluorinated 4-Nitrophenyl Analog Directs CNS vs. Peripheral Target Selection

The target compound exhibits a computed logP of 0.22, which is >2.5 log units lower than the non-fluorinated 4-nitrophenyl analog N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine (CAS 211247-60-8), which has a reported logP of 2.7134 . This substantial shift moves the compound from a lipophilic space optimized for peripheral targets into a CNS-accessible lipophilicity range (optimal CNS logP ~1–3), making the target compound fundamentally more suitable for blood-brain barrier penetration screens [1].

Physicochemical property CNS drug-likeness Lipophilicity prediction

Regioisomeric Fluorine Position Alters Lipophilicity by >2.0 Log Units vs. 2-Fluoro-4-nitrophenyl Analog

The target compound (3-fluoro-2-nitrophenyl substitution pattern, clogP 0.22) diverges sharply from its 2-fluoro-4-nitrophenyl regioisomer (CAS 1260879-92-2), for which experimental logP values of 2.47 and calculated logP values up to 3.23 have been reported [1]. The 3-fluoro-2-nitro arrangement places the electron-withdrawing nitro group ortho to the piperidine N-aryl bond, creating a distinct electronic environment that affects both the pKa of the piperidine nitrogen and the reduction potential of the nitro group, parameters not recapitulated by any other regioisomer.

Fluorine positional scanning Lipophilicity modulation Metabolic stability

TPSA of 56.67 Ų Positions the Scaffold Favorably for CNS Multiparameter Optimization Relative to Higher-TPSA Nitrophenyl Analogs

The topological polar surface area (TPSA) of 56.67 Ų for the target compound [1] falls below the widely accepted CNS permeability threshold of <60–70 Ų, while the related 2-fluoro-4-nitrophenyl regioisomers and extended-chain analogs can exhibit TPSA values exceeding 75 Ų . This property, combined with the low logP of 0.22, positions the target compound favorably within the CNS MPO (Multiparameter Optimization) desirability space.

CNS multiparameter optimization Blood-brain barrier permeability Polar surface area

Nitro Group ortho to Piperidine N-Aryl Bond Confers Distinct Reduction Potential for Bioreductive Prodrug Strategies

In the target compound, the nitro group is positioned ortho to the piperidine N-aryl bond (2-position on phenyl ring), creating a sterically and electronically distinct environment compared to analogs where the nitro group is para to this bond . Literature on fluoronitrophenyl-substituted systems demonstrates that the ortho-nitro arrangement alters the electrochemical reduction potential, which directly impacts the rate of nitroreductase-mediated bioreductive activation—a mechanism exploited in hypoxia-activated prodrugs and antibacterial agents [1]. The electron-withdrawing fluorine at the 3-position further modulates this reduction potential through inductive effects, a feature absent in non-fluorinated analogs.

Bioreductive activation Nitro reduction potential Prodrug design

GPR35 Primary Assay Screening: Target Compound Inactive, Providing Clean Negative Control vs. Active Agonists in the Class

In a primary assay for GPR35 antagonism deposited in the ECBD database, the target compound (EOS20216) was tested and reported as inactive [1]. This contrasts with structurally related nitrophenyl-piperidines and NPPB analogs that activate GPR35-Gi/o and GPR35-Gq pathways, inducing concentration-dependent calcium mobilization [2]. The lack of GPR35 activity—despite the presence of the nitrophenyl pharmacophore—suggests that the 3-fluoro-2-nitro substitution pattern and the N,N-dimethylamino-piperidine moiety together enforce a conformation incompatible with GPR35 agonism, providing a selectivity gate for programs where GPR35 engagement is an undesired off-target liability.

GPR35 antagonism GPCR selectivity Negative control

Procurement-Relevant Application Scenarios for 1-(3-Fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine


CNS Drug Discovery Lead Optimization Requiring Low LogP Nitrophenyl-Piperidine Scaffolds

For CNS programs where candidate molecules must cross the blood-brain barrier, the target compound's combination of clogP 0.22 and TPSA 56.67 Ų [1] meets established CNS drug-likeness criteria better than the 2-fluoro-4-nitrophenyl (logP >2.47) or non-fluorinated 4-nitrophenyl (logP 2.71) analogs. Medicinal chemistry teams can use this compound as a hydrophilic starting scaffold for fragment-based or property-guided lead optimization, confident that its physicochemical profile is pre-validated for CNS accessibility rather than requiring extensive property optimization from a more lipophilic analog.

Hypoxia-Activated Prodrug (HAP) Design Leveraging Ortho-Nitro Reduction Chemistry

The ortho-nitro group directly adjacent to the piperidine N-aryl junction creates a reduction-sensitive trigger that can be exploited for bioreductive prodrug strategies, particularly in tumor hypoxia or bacterial nitroreductase systems [1]. The 3-fluoro substituent further tunes the reduction potential via inductive electron withdrawal, offering a parameter that prodrug chemists can modulate by analoging at the fluorine position—a design strategy supported by precedent in fluoronitrophenyl-substituted folate analogs targeting GAR/AICAR transformylase [2].

GPR35 Target Deconvolution and Counter-Screening with a Structurally Related Inactive Control

In functional GPCR screening cascades, the target compound serves as a structurally matched but pharmacologically silent control for GPR35-mediated effects [1]. Because nitrophenyl-piperidine analogs frequently activate GPR35 pathways, the confirmed inactivity of this compound at GPR35 provides a critical negative control for distinguishing on-target from off-target pharmacology in phenotypic screening hits. Procurement of this specific compound, rather than a substituted analog with undocumented GPR35 activity, ensures experimental validity in target deconvolution studies.

Kinase Inhibitor Scaffold Diversification with a Fluoronitrophenyl Piperidine Core

The amino-fluoropiperidine scaffold class has established kinase inhibitory activity, particularly against tyrosine kinases, as documented in patent literature on amino-fluoropiperidine derivatives [1]. The N,N-dimethylamino substituent at the piperidine 4-position and the 3-fluoro-2-nitrophenyl N-aryl group constitute a specific substitution vector for ATP-binding site engagement. BindingDB data confirm that related N,N-dimethylpiperidin-4-amine derivatives achieve nanomolar KI values against kinase targets [2], making the target compound a relevant diversification point for kinase-focused libraries seeking to explore the effect of nitro-fluoroaryl substitution on selectivity profiles.

Quote Request

Request a Quote for 1-(3-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.